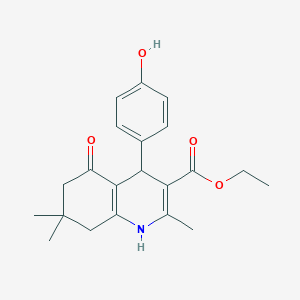

![molecular formula C23H20ClFN6O2S B2404520 N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide CAS No. 897612-96-3](/img/structure/B2404520.png)

N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

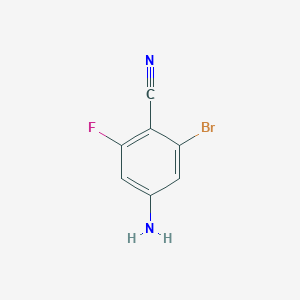

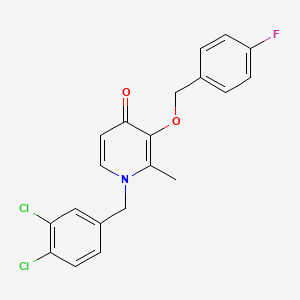

The compound contains several functional groups including a 1,2,4-triazolo[4,3-b]pyridazine ring, a benzyl group, an amide group, and a thioether group . These functional groups suggest that the compound could have potential biological activity, as many drugs and biologically active compounds contain similar structures .

Molecular Structure Analysis

The molecular formula of the compound is C21H19ClN6O, with an average mass of 406.868 Da and a monoisotopic mass of 406.130890 Da . The presence of multiple aromatic rings and a variety of functional groups suggests that the compound could have interesting electronic and steric properties.科学的研究の応用

Molecular Structure and Synthetic Routes

The molecular structure and synthesis of compounds related to N-(2-(6-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-fluorobenzamide have been explored in several studies. These compounds, particularly those with a triazolopyridazine ring, have been synthesized through various routes, often involving the reaction of appropriate azides with different substituents. For example, Biagi et al. (1999) described the synthesis of 4-amino-substituted 1,2,3-triazolo[4,5-d]pyridazines, highlighting the importance of substituents like chlorobenzyl and fluorobenzyl in determining the properties of these compounds (Biagi et al., 1999).

Antiproliferative and Anticonvulsant Activities

Some derivatives of triazolopyridazines have been studied for their antiproliferative activity. Ilić et al. (2011) synthesized a library of [1,2,4]triazolo[4,3-b]pyridazin-6-yloxy derivatives and found that certain compounds inhibited the proliferation of endothelial and tumor cells (Ilić et al., 2011). Additionally, Kelley et al. (1995) reported the synthesis of 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines and their potent anticonvulsant activity in animal models (Kelley et al., 1995).

Structural Studies and Cytotoxicity

The structural properties of triazolopyridazine derivatives have been extensively studied. Aggarwal et al. (2019) synthesized and characterized a series of 3,6-disubstituted-bis-1,2,4-triazolo-[4,3-b][3′,4′-f]pyridazines, which, however, showed limited cytotoxic activity against human cervical carcinoma cell lines (Aggarwal et al., 2019).

Antimicrobial and Antioxidant Properties

Certain triazolopyridazine derivatives exhibit antimicrobial and antioxidant properties. For instance, Shakir et al. (2017) synthesized new 6-amino-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl derivatives with significant antioxidant ability, surpassing that of known antioxidants like ascorbic acid in certain assays (Shakir et al., 2017). Moreover, Bhuiyan et al. (2006) reported the synthesis of thienopyrimidine derivatives with pronounced antimicrobial activity (Bhuiyan et al., 2006).

作用機序

Target of Action

It is known that triazole compounds, which are part of the structure of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . This suggests that the compound may have multiple targets, depending on the specific biological context.

Mode of Action

The exact mode of action of this compound is currently unknown. Triazole compounds are known to interact with various enzymes and receptors in the biological system . The interaction of this compound with its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it is likely that multiple pathways could be affected. These could include pathways related to the function of the enzymes or receptors that the compound interacts with.

Pharmacokinetics

The solubility of a compound in water and organic solvents can influence its absorption and distribution

Result of Action

Given the potential for interaction with various enzymes and receptors , the compound could have a range of effects at the molecular and cellular level. These effects would depend on the specific targets of the compound and the context in which it is used.

特性

IUPAC Name |

N-[2-[6-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-fluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClFN6O2S/c24-18-4-2-1-3-16(18)13-27-21(32)14-34-22-10-9-19-28-29-20(31(19)30-22)11-12-26-23(33)15-5-7-17(25)8-6-15/h1-10H,11-14H2,(H,26,33)(H,27,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJEDJMPEDZWHBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClFN6O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

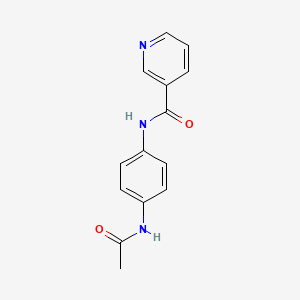

![3-[4-(5-Methylpyrimidin-2-yl)piperazin-1-yl]-6-pyrazol-1-ylpyridazine](/img/structure/B2404448.png)

![1-(4-Chlorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2404449.png)

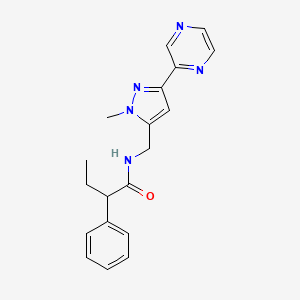

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone](/img/structure/B2404453.png)

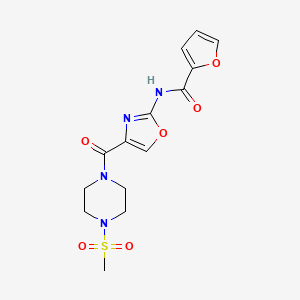

![1-[(Z)-N-[(4-Chlorophenyl)methoxy]-C-(1,2,4-triazol-1-ylmethyl)carbonimidoyl]-3-(2,4-dichlorophenyl)urea](/img/structure/B2404454.png)

![[(1R,2R,4R,5R,6S,10R)-5-Hydroxy-10-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-2-yl]methyl (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate](/img/structure/B2404458.png)